N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methylsulfonylpiperazine-1-carboxamide
Description
N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methylsulfonylpiperazine-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a carboxamide group, a methylsulfonyl group, and a fluoro-methoxyphenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methylsulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O4S/c1-23-14-4-3-12(11-13(14)16)5-6-17-15(20)18-7-9-19(10-8-18)24(2,21)22/h3-4,11H,5-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCKRMNDOVUGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)N2CCN(CC2)S(=O)(=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methylsulfonylpiperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluoro-Methoxyphenyl Intermediate:
Alkylation of Piperazine: The fluoro-methoxyphenyl intermediate is then reacted with piperazine under basic conditions to form the corresponding N-substituted piperazine.
Introduction of the Methylsulfonyl Group: The N-substituted piperazine is further reacted with a methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methylsulfonylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro or methoxy groups.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methylsulfonylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Difluoro-2-methoxyphenyl)acetamide
- (3-Fluoro-4-methoxyphenyl)-2-nitropropene
Uniqueness
N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methylsulfonylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for further research and development.
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